Methyl-β-D-glucuronid-Natriumsalz

Übersicht

Beschreibung

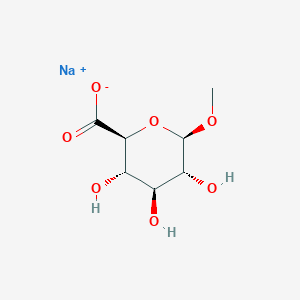

Methyl β-D-glucuronide sodium salt is a chemical compound with the molecular formula C7H11O7Na and a molecular weight of 230.15 g/mol . It is a derivative of glucuronic acid, where the carboxyl group is esterified with methanol, and the compound is neutralized with sodium. This compound is commonly used in biochemical research, particularly in studies involving β-D-glucuronidase enzyme activity .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

MβG serves as a vital intermediate in drug synthesis, enhancing solubility and bioavailability. This is particularly important for drugs that require improved absorption in the body.

- Key Benefits:

- Increased Solubility: MβG helps in formulating drugs that are poorly soluble, thus improving their therapeutic efficacy.

- Bioavailability: It enhances the bioavailability of active pharmaceutical ingredients (APIs), ensuring better patient outcomes.

Case Study: Drug Formulation

In a study focused on formulating a new analgesic, MβG was utilized to increase the solubility of the active compound. The results indicated a significant improvement in absorption rates compared to formulations without MβG.

Biotechnology

In biotechnology, MβG is employed in the development of bioconjugates. These bioconjugates are essential for creating targeted therapies, particularly in cancer treatment.

- Applications:

- Stabilization of Biologics: MβG aids in stabilizing proteins and other biologically active molecules.

- Targeted Drug Delivery: It enhances the efficacy of drug delivery systems by improving the interaction between drugs and their targets.

Data Table: Applications in Biotechnology

| Application | Description | Impact |

|---|---|---|

| Bioconjugate Formation | Enhances stability of therapeutics | Improved efficacy |

| Targeted Therapies | Facilitates targeted delivery mechanisms | Increased treatment success |

Food Industry

MβG is recognized as a food additive that contributes to flavor enhancement and preservation. Its properties help maintain product integrity over time.

- Usage:

- Flavor Enhancement: It is used to enhance the taste profile of various food products.

- Preservative Qualities: MβG helps extend shelf life by inhibiting spoilage.

Case Study: Food Preservation

Research demonstrated that incorporating MβG into dairy products significantly reduced spoilage rates, leading to longer shelf life without compromising flavor quality.

Cosmetics

In cosmetic formulations, MβG is valued for its moisturizing properties. It plays a role in improving skin hydration and texture.

- Benefits:

- Moisturization: Enhances skin hydration levels, making it a popular ingredient in skincare products.

- Skin Texture Improvement: Contributes to smoother skin texture, appealing to consumers seeking effective skincare solutions.

Data Table: Cosmetic Applications

| Product Type | Functionality | Benefits |

|---|---|---|

| Moisturizers | Hydration enhancement | Improved skin health |

| Creams | Texture improvement | Smoother skin appearance |

Research Applications

MβG is extensively used in biochemical assays and studies related to glycosylation processes. It aids researchers in understanding carbohydrate chemistry and its health implications.

- Research Focus:

- Glycosylation Studies: MβG is utilized to study enzyme activities related to glycosylation, providing insights into metabolic pathways.

Example Research Findings

A study involving Escherichia coli demonstrated that adding MβG induced β-D-glucuronidase production, highlighting its role in enzymatic reactions critical for metabolic studies .

Wirkmechanismus

Target of Action

The primary target of Methyl β-D-glucuronide sodium salt is the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This enzyme plays a crucial role in the metabolism of glucuronides, a family of carbohydrates that are involved in a wide range of biological processes.

Mode of Action

Methyl β-D-glucuronide sodium salt interacts with its target by inducing the production of β-D-glucuronidase . This interaction triggers a series of biochemical reactions that lead to the breakdown of glucuronides.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Biochemische Analyse

Biochemical Properties

Methyl b-D-glucuronide sodium salt plays a significant role in biochemical reactions. It is known to induce the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This interaction with the GUS enzyme is crucial as it influences various biochemical processes.

Cellular Effects

The effects of Methyl b-D-glucuronide sodium salt on cells are primarily related to its role in inducing the production of the GUS enzyme in Escherichia coli . The GUS enzyme is involved in the breakdown of complex carbohydrates, influencing cellular metabolism.

Molecular Mechanism

At the molecular level, Methyl b-D-glucuronide sodium salt exerts its effects through its interaction with the GUS enzyme. By inducing the production of this enzyme, it influences the breakdown of complex carbohydrates, which can lead to changes in gene expression and enzyme activation .

Metabolic Pathways

Methyl b-D-glucuronide sodium salt is involved in the metabolic pathway related to the breakdown of complex carbohydrates, through its interaction with the GUS enzyme

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl β-D-glucuronide sodium salt can be synthesized through the esterification of glucuronic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating glucuronic acid with methanol and a strong acid such as sulfuric acid. The resulting methyl β-D-glucuronide is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of methyl β-D-glucuronide sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

- Esterification of glucuronic acid with methanol using an acid catalyst.

- Neutralization of the esterified product with sodium hydroxide.

- Purification through crystallization or other suitable methods to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl β-D-glucuronide sodium salt primarily undergoes hydrolysis and enzymatic reactions. It is a substrate for β-D-glucuronidase, which hydrolyzes the compound to produce glucuronic acid and methanol .

Common Reagents and Conditions:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glucuronic acid and methanol.

Enzymatic Reactions: β-D-glucuronidase catalyzes the hydrolysis of methyl β-D-glucuronide sodium salt under physiological conditions (pH 7.0-7.5, 37°C).

Major Products:

Hydrolysis: Glucuronic acid and methanol.

Enzymatic Reaction: Glucuronic acid and methanol.

Vergleich Mit ähnlichen Verbindungen

Phenyl-β-D-glucuronide: Another glucuronide derivative used in similar biochemical assays.

Ethyl-β-D-glucuronide: Used as a biomarker for alcohol consumption.

4-Methylumbelliferyl-β-D-glucuronide: A fluorogenic substrate for β-D-glucuronidase assays.

Uniqueness: Methyl β-D-glucuronide sodium salt is unique due to its specific use in inducing β-D-glucuronidase production in Escherichia coli and its application in various biochemical and environmental assays. Its stability and solubility in water make it a preferred choice for many research applications .

Biologische Aktivität

Methyl β-D-glucuronide sodium salt is a significant compound in biochemical research, particularly in the study of glucuronidation processes. This article explores its biological activity, mechanisms of action, and implications in pharmacology and toxicology, supported by case studies and research findings.

Overview of Methyl β-D-glucuronide Sodium Salt

Methyl β-D-glucuronide sodium salt (CAS No. 134253-42-2) is a glucuronide derivative that plays a crucial role as a substrate in various enzymatic assays. It is primarily utilized to study the activity of β-glucuronidase, an enzyme involved in the breakdown of glucuronides, which are important for drug metabolism and detoxification processes.

Target Enzyme: The primary target of methyl β-D-glucuronide sodium salt is the enzyme β-glucuronidase .

Mode of Action: As a substrate, it undergoes hydrolysis by β-glucuronidase, leading to the release of methyl alcohol and D-glucuronic acid. This reaction is pivotal in understanding how glucuronidation affects drug metabolism and clearance from the body.

Biological Activity

The biological activity of methyl β-D-glucuronide sodium salt can be summarized as follows:

- Substrate for β-glucuronidase: It serves as a model substrate to evaluate enzyme kinetics and substrate specificity.

- Role in Drug Metabolism: The compound assists in elucidating the pathways through which drugs are metabolized, particularly those undergoing phase II metabolism via glucuronidation.

- Potential Anti-proliferative Effects: Research indicates that methyl β-D-glucuronide sodium salt exhibits anti-proliferative properties against certain cancer cell lines, suggesting its potential therapeutic applications .

Enzymatic Assays

Methyl β-D-glucuronide sodium salt has been extensively used in enzymatic assays to measure β-glucuronidase activity. These assays are critical for:

- Drug Development: Understanding how drugs are metabolized helps in predicting their efficacy and safety profiles.

- Toxicology Studies: Investigating how metabolites affect biological systems can reveal potential toxic effects.

Case Studies

-

Anti-cancer Activity:

A study reported that methyl β-D-glucuronide sodium salt demonstrated significant anti-proliferative activity against specific cancer cell lines. The compound inhibited cell growth at concentrations that did not affect normal cells, highlighting its selective toxicity . -

Glucuronidation Pathways:

Research has shown that methyl β-D-glucuronide is involved in the glucuronidation pathway, which is crucial for detoxifying xenobiotics and endogenous compounds. The compound's interaction with various transporters further influences its pharmacokinetics and distribution within biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Methyl β-D-glucuronide | 134253-42-2 | Substrate for β-glucuronidase; anti-proliferative |

| 2-Naphthyl β-D-glucuronide | 20838-64-6 | Substrate for β-glucuronidase; used in drug metabolism studies |

| Morphine-6-glucuronide | N/A | Potent analgesic; more effective than parent compound |

Eigenschaften

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQCUKVSFZTPPA-UDGZVUODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.